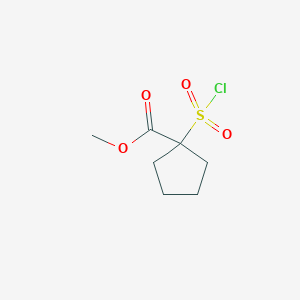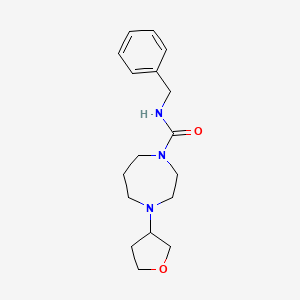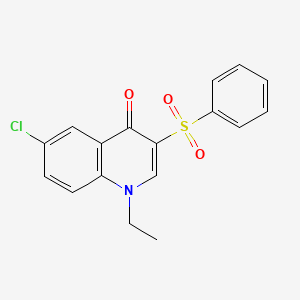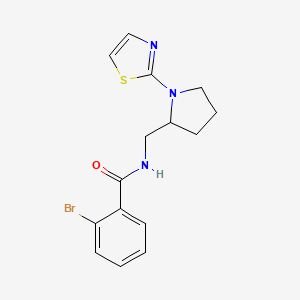![molecular formula C17H18O2S B2436578 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 20618-50-2](/img/structure/B2436578.png)
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, commonly known as 4-Methyl-4-methoxysulfanylphenyl-3-propanone, is a synthetic organic compound used in a variety of scientific research applications. It is a chiral compound, meaning that it has two different configurations that are mirror images of each other. This compound has a wide range of uses, from being used as a reagent in organic synthesis to being used in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Metabolism and Biological Interactions
- Metabolism in Rats : 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone, a compound structurally similar to the one , was studied for its metabolism in rats. Metabolites were identified, including 1-(3, 4-dihydroxyphenyl)-2-propanone and others, with a methodology developed for their quantitative determination in urine (J. Jodynis-Liebert, 1993).
Chemical Synthesis and Reactions
- Synthesis and Structural Analysis : Studies on the reactions of related compounds, such as 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone, with nitrogen-containing agents provided insights into the synthesis and structure of various derivatives, characterized by X-ray crystallography (L. S. Kosolapova et al., 2013).
- Indole Formation : The reaction of compounds like 2,4-Bis(4-methoxyphenyl-1,3,2,4-dithiadiphosphetane-2,4-disulfide with phenylhydrazones of methylketones led to the formation of Δ5-1,2,3-diazaphospholines and indoles, suggesting a potential route for synthesizing structurally related molecules (A. El‐Barbary & S. Lawesson, 1981).
- α-Chlorination Reactions : Research into the α-chlorination of aryl ketones, including compounds similar to the one , using manganese(III) acetate in the presence of chloride ion, provided insights into synthetic applications and reaction mechanisms (Takehiko Tsuruta et al., 1985).
Biological Transformations
- Biotransformation Studies : Research on the biotransformation of β-ketosulfides, such as 1-(phenylthio)-2-propanone, by fungi showed the formation of single diastereomers of β-hydroxy sulfoxides, demonstrating the biological modification potential of related compounds (H. Holland et al., 2002).
Synthetic Applications
- Morpholine Hydrochloride Synthesis : The synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from related ketones indicated a route for creating novel compounds with potential applications (Tan Bin, 2011).
Environmental and Forensic Studies
- Environmental Implications : The study of lignin degradation and the formation of compounds like 1-(4-hydroxy-3-methoxyphenyl)-propanone in acid treatment of birch lignin highlights the environmental relevance of such compounds (S. Li et al., 1996).
- Forensic Analysis : Investigations into the synthesis routes of similar compounds and their impurity profiles in MDMA production offer critical insights for forensic science applications (M. Swist et al., 2005).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2S/c1-13-3-9-16(10-4-13)20-12-11-17(18)14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCXXVPTSEXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)


![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)

![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)
![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)

![2-(1H-[1,2,3]triazol-4-yl)ethylamine dihydrochloride](/img/structure/B2436512.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)
